Methyl 3-[(cyclopropylmethyl)amino]propanoate
CAS No.: 741698-52-2
Cat. No.: VC3044114
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3-[(cyclopropylmethyl)amino]propanoate - 741698-52-2](/images/structure/VC3044114.png)
Specification
CAS No. | 741698-52-2 |
---|---|
Molecular Formula | C8H15NO2 |
Molecular Weight | 157.21 g/mol |
IUPAC Name | methyl 3-(cyclopropylmethylamino)propanoate |
Standard InChI | InChI=1S/C8H15NO2/c1-11-8(10)4-5-9-6-7-2-3-7/h7,9H,2-6H2,1H3 |
Standard InChI Key | AIEDSNICSGHOPC-UHFFFAOYSA-N |
SMILES | COC(=O)CCNCC1CC1 |
Canonical SMILES | COC(=O)CCNCC1CC1 |
Introduction
Chemical Properties and Structure
Physical Properties
Methyl 3-[(cyclopropylmethyl)amino]propanoate is characterized by the following key physical properties:
Property | Value |
---|---|
Molecular Formula | C8H15NO2 |
Molecular Weight | 157.21 g/mol |
Storage Conditions | Sealed in dry, 2-8°C |
Purity | 98% (commercial standard) |
Shipping Conditions | Room temperature in continental US; may vary elsewhere |
The compound exhibits moderate solubility in organic solvents while maintaining stability under standard laboratory conditions when properly stored.
Structural Characteristics
The molecular structure of methyl 3-[(cyclopropylmethyl)amino]propanoate features:
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A methyl ester group (-COOMe)
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A propanoate backbone
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A secondary amine linkage
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A cyclopropylmethyl substituent
The SMILES notation O=C(OC)CCNCC1CC1 represents this structure, with the cyclopropyl ring (C1CC1) connected to the nitrogen via a methylene bridge. This arrangement contributes to the compound's distinctive chemical behavior and reactivity patterns.
Computational Chemistry Data
Computational analysis provides valuable insights into the compound's predicted properties:
Parameter | Value |
---|---|
TPSA | 38.33 |
LogP | 0.5491 |
H-Acceptors | 3 |
H-Donors | 1 |
Rotatable Bonds | 5 |
These parameters suggest moderate lipophilicity and hydrogen bonding capacity, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.
Synthesis Methods
Alternative Synthetic Routes
Alternative synthesis methods might involve:
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Esterification of 3-[(cyclopropylmethyl)amino]propanoic acid with methanol under acidic conditions
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Amination of methyl 3-bromopropanoate using cyclopropylmethanamine
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Reduction of corresponding amide followed by esterification
These alternative routes may offer advantages depending on available starting materials and desired scale of production.
Applications and Research
Pharmaceutical Applications
Methyl 3-[(cyclopropylmethyl)amino]propanoate serves as:
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A building block for the synthesis of more complex pharmaceutical compounds
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An intermediate in the preparation of biologically active substances
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A structural component in medicinal chemistry research
Its amine functionality provides a reactive site for further derivatization, making it valuable in the construction of diverse molecular architectures.
Research Uses
The compound finds application in:
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Organic synthesis as a versatile intermediate
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Structure-activity relationship studies
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Development of novel synthetic methodologies
The presence of both nucleophilic (amine) and electrophilic (ester) sites makes this compound particularly useful for diverse chemical transformations.
Safety Parameter | Classification |
---|---|
GHS Pictogram | GHS07 |
Signal Word | Warning |
Hazard Statements | H315-H319-H320 (Causes skin irritation; Causes serious eye irritation; Causes eye irritation) |
Precautionary Statements | P264-P280-P302+P352-P305+P351+P338-P362 (Wash thoroughly after handling; Wear protective gloves/protective clothing/eye protection/face protection; IF ON SKIN: Wash with plenty of water; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing; Take off contaminated clothing) |
These classifications indicate that the compound poses moderate hazards requiring standard laboratory safety precautions.
Comparative Analysis
Comparison with Related Compounds
The table below compares methyl 3-[(cyclopropylmethyl)amino]propanoate with structurally related compounds:
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
Methyl 3-[(cyclopropylmethyl)amino]propanoate | C8H15NO2 | 157.21 g/mol | Reference compound |
Ethyl 3-[(cyclopropylmethyl)amino]propanoate | C9H17NO2 | 171.24 g/mol | Ethyl ester instead of methyl ester |
Methyl 3-amino-2-cyclopropylpropanoate | C7H13NO2 | 143.18 g/mol | Cyclopropyl group at C2 position rather than attached to nitrogen |
Methyl 3-[methyl(propyl)amino]propanoate | C8H17NO2 | 159.23 g/mol | Propyl and methyl groups on nitrogen instead of cyclopropylmethyl |
These structural variations significantly impact physicochemical properties and potential applications of these compounds.
Structure-Activity Relationships
The structure of methyl 3-[(cyclopropylmethyl)amino]propanoate influences its reactivity and potential biological activity:
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The secondary amine provides a site for hydrogen bonding and further functionalization
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The cyclopropyl ring introduces conformational constraints that may influence binding to biological targets
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The methyl ester offers a reactive site for hydrolysis or transesterification
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The combination of these features creates a unique spatial arrangement potentially valuable for specific molecular recognition events
Understanding these structure-activity relationships is crucial for developing derivatives with enhanced properties for specific applications.
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